6-Amino-2-(4-aminophenyl)chromen-4-one
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Overview
Description
6-Amino-2-(4-aminophenyl)chromen-4-one, also known as CAC-0982, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 6-Amino-2-(4-aminophenyl)chromen-4-one involves its binding to the sigma-1 receptor. This binding leads to the activation of a variety of signaling pathways, including the ERK/MAPK pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. 6-Amino-2-(4-aminophenyl)chromen-4-one has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical And Physiological Effects
6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. In addition, 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Amino-2-(4-aminophenyl)chromen-4-one in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pathological roles of this receptor. However, one of the limitations of using 6-Amino-2-(4-aminophenyl)chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 6-Amino-2-(4-aminophenyl)chromen-4-one. One area of research is the development of more potent and selective sigma-1 receptor ligands, which could be used to further elucidate the physiological and pathological roles of this receptor. Another area of research is the investigation of the potential therapeutic applications of 6-Amino-2-(4-aminophenyl)chromen-4-one in the treatment of neurodegenerative diseases and chronic pain. Finally, the development of new synthetic methods for 6-Amino-2-(4-aminophenyl)chromen-4-one could lead to improvements in its yield and solubility, making it a more useful tool for scientific research.
Synthesis Methods
The synthesis of 6-Amino-2-(4-aminophenyl)chromen-4-one involves the reaction of 4-aminophenol with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 4,7-dichloro-2,3-dihydroxyquinoline to yield 6-Amino-2-(4-aminophenyl)chromen-4-one. The overall yield of the synthesis is around 50%.
Scientific Research Applications
6-Amino-2-(4-aminophenyl)chromen-4-one has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory formation, and neuronal survival. 6-Amino-2-(4-aminophenyl)chromen-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
199460-03-2 |
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Product Name |
6-Amino-2-(4-aminophenyl)chromen-4-one |
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,16-17H2 |
InChI Key |
FUTDIJXBLRBDGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)N |
synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-(9CI) |
Origin of Product |
United States |
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